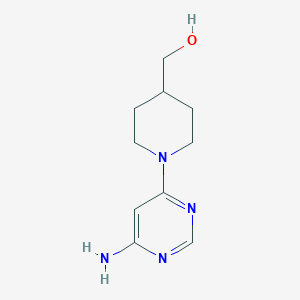

(1-(6-Aminopirimidin-4-il)piperidin-4-il)metanol

Descripción general

Descripción

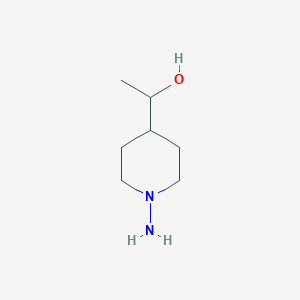

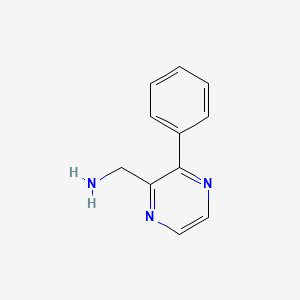

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol, also known as APCMP, is a chemical compound with a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol. It is a cyclic secondary amine .

Synthesis Analysis

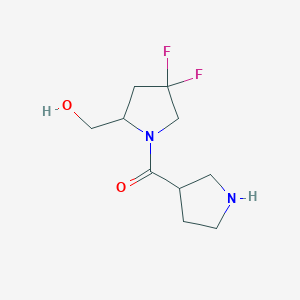

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol consists of a piperidine ring attached to a pyrimidine ring via a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Aplicaciones antimaláricas

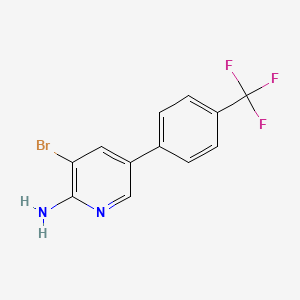

Se ha encontrado que este compuesto es efectivo en el tratamiento de la malaria. En un estudio, las piperidinas sintéticas 1, 4-disustituidas, que incluyen este compuesto, mostraron una alta selectividad para el Plasmodium falciparum resistente . Los análogos de alcohol fueron los más activos y más selectivos para el parásito, lo que sugiere que el grupo hidroxilo en C-7’ en estos análogos de alcohol está contribuyendo en gran medida a su actividad antiplasmódica .

Diseño de fármacos

Las piperidinas, incluido este compuesto, se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Síntesis de piperidinonas

Este compuesto se puede utilizar en la preparación de piperidinonas . Las piperidinonas son una clase de compuestos orgánicos que contienen un anillo de piperidina y un grupo funcional cetona. Son importantes en la síntesis de una amplia variedad de productos farmacéuticos .

Síntesis de espiro-piperidinas

Este compuesto también se puede utilizar en la síntesis de espiro-piperidinas . Las espiro-piperidinas son una clase de compuestos orgánicos que contienen un anillo de piperidina y un grupo funcional espiro. Se ha encontrado que exhiben una amplia gama de actividades biológicas .

Síntesis de piperidinas condensadas

Este compuesto se puede utilizar en la síntesis de piperidinas condensadas . Las piperidinas condensadas son una clase de compuestos orgánicos que contienen un anillo de piperidina y se condensan con otros anillos. Se ha encontrado que exhiben una amplia gama de actividades biológicas .

Síntesis de piperidinas sustituidas

Este compuesto se puede utilizar en la síntesis de piperidinas sustituidas . Las piperidinas sustituidas son una clase de compuestos orgánicos que contienen un anillo de piperidina con uno o más sustituyentes. Se ha encontrado que exhiben una amplia gama de actividades biológicas .

Direcciones Futuras

Piperidine derivatives have a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field, and we can expect new developments in the future.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to different therapeutic effects .

Biochemical Pathways

Piperidine derivatives have been shown to affect various biochemical pathways, leading to their wide range of therapeutic applications .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the biological activity of piperidine derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

Análisis Bioquímico

Biochemical Properties

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby preventing its activation and subsequent signaling events.

Cellular Effects

The effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR signaling pathway, which is critical for cell proliferation and survival . This inhibition leads to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol exerts its effects through several mechanisms. It binds to the active site of PKB, inhibiting its phosphorylation and activation . This binding prevents PKB from phosphorylating its downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in promoting cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors regulated by PKB signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

(1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of (1-(6-Aminopyrimidin-4-yl)piperidin-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-9-5-10(13-7-12-9)14-3-1-8(6-15)2-4-14/h5,7-8,15H,1-4,6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUSVANGMGERCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

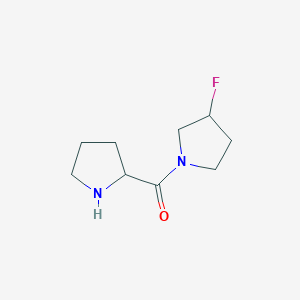

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

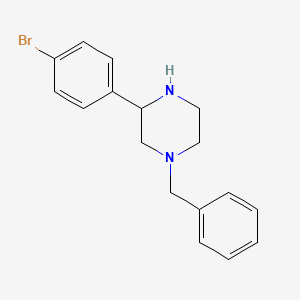

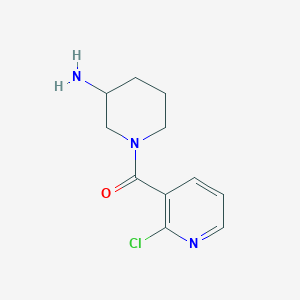

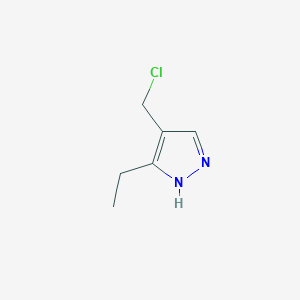

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1490684.png)